An In-depth Technical Guide to the Synthesis of Sodium 2-amino-4-nitrophenolate
An In-depth Technical Guide to the Synthesis of Sodium 2-amino-4-nitrophenolate
This document provides a comprehensive technical overview of the predominant synthesis pathway for Sodium 2-amino-4-nitrophenolate, a crucial intermediate in the dye and specialty chemical industries.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's mechanism, critical parameters, and a detailed experimental protocol.
Strategic Overview: The Logic of Selective Reduction
The synthesis of Sodium 2-amino-4-nitrophenolate is fundamentally a study in regioselectivity. The core strategy involves the partial reduction of a readily available precursor, 2,4-dinitrophenol. While multiple reducing agents can convert nitro groups to amines, the challenge lies in selectively reducing only one of the two nitro groups present on the aromatic ring.
The most established and industrially viable method for this transformation is a variant of the Zinin reduction, which employs a sulfide-based reducing agent.[3][4][5] This method is favored for its remarkable ability to preferentially reduce the nitro group at the C-2 position (ortho to the hydroxyl group) while leaving the C-4 nitro group (para to the hydroxyl group) intact.[6][7][8]
Causality of Ortho-Nitro Group Reduction
The selective reduction of the ortho-nitro group is not a random event; it is directed by the electronic and steric environment of the molecule. The adjacent hydroxyl group plays a crucial role. It is believed that the phenoxide ion, formed under the alkaline reaction conditions, directs the sulfide reagent to the sterically accessible and electronically influenced ortho position. This inherent molecular architecture allows for a predictable and high-yield conversion to the desired 2-amino-4-nitrophenol precursor.
The Core Synthesis Pathway: From Dinitrophenol to Aminophenolate
The primary pathway can be visualized as a two-step process: first, the selective reduction of the precursor, and second, the formation of the sodium salt.
Caption: Overall synthesis transformation.
The Zinin Reduction: A Self-Validating System
The Zinin reduction utilizes negative divalent sulfur compounds (sulfide, hydrosulfide, or polysulfides) to achieve the reduction of aromatic nitro groups.[5] In the context of 2,4-dinitrophenol, sodium sulfide or sodium hydrosulfide (NaSH) in an aqueous alkaline medium is the reagent of choice.[4][9][10]
The stoichiometry of the reaction can be complex, but a possible representation is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[4]
This equation highlights the formation of thiosulfate and hydroxide ions as by-products. Mechanistic studies suggest that disulfide ions, generated in situ, play a key role, with nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species acting as intermediates.[4]
Trustworthiness Through Parameter Control: The Criticality of pH
While the Zinin reduction is inherently selective, its efficiency and the purity of the final product are profoundly dependent on rigorous control of reaction parameters. The most critical of these is pH.
Groundbreaking work has demonstrated that maintaining the pH of the reaction mixture between 7.0 and 9.5 is essential for achieving a virtually selective reduction of the ortho-nitro group and minimizing the formation of the undesired 4-amino-2-nitrophenol isomer.[10][11] Optimal results, with yields often exceeding 90%, are typically achieved when the pH is kept within a narrower range of 8.0 to 8.5.[10] This control prevents side reactions and ensures the desired regioselectivity, making the protocol a self-validating system where correct pH directly correlates with high purity.
Temperature is another key parameter. The reaction is typically initiated at an elevated temperature (around 70-85°C) to ensure a sufficient reaction rate.[9][10] Careful management is required, as the reduction is exothermic and may necessitate cooling to maintain the target temperature range.[9]
Field-Proven Experimental Protocol
The following protocol is synthesized from highly reputable sources, primarily the validated procedure from Organic Syntheses, and incorporates insights on pH control for optimal results.[9][10]
Reagent and Materials Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv.) | Key Properties |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 1.0 | Toxic, explosive risk when dry |
| Sodium Sulfide (60% fused) | Na₂S | 78.04 | ~2.0 | Corrosive, hygroscopic |
| Ammonium Chloride | NH₄Cl | 53.49 | ~7.1 | Mildly acidic |
| Aqueous Ammonia (28%) | NH₃ | 17.03 | ~0.9 | Corrosive, pungent odor |
| Sodium Hydroxide | NaOH | 40.00 | As needed | Caustic |
| Water | H₂O | 18.02 | Solvent | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | As needed | Corrosive |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow.
Procedure:
-
Vessel Preparation: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.[9]
-
Buffer Addition: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated (28%) aqueous ammonia. Heat the mixture to 85°C using a steam bath.[9]
-
Initiation of Reduction: Turn off the steam and allow the mixture to cool to 70°C. Begin adding 700 g of 60% fused sodium sulfide (approx. 5.4 moles Na₂S) in portions of about 100 g every 5-10 minutes.[9]
-
Parameter Control: The reaction is exothermic. After the first few additions, the temperature will rise to 80-85°C. Maintain this temperature range by adjusting the addition rate or by applying external cooling (e.g., a wet cloth on the flask).[9] Crucially, monitor the pH during the addition, ensuring it remains below 9.5, ideally between 8.0-8.5, by adding small amounts of a suitable buffer if necessary. [10]
-
Reaction Completion: Once all the sodium sulfide has been added, continue heating the mixture at 85°C for an additional 15 minutes to ensure the reaction goes to completion.[9]
-
Isolation of 2-Amino-4-nitrophenol: Filter the hot reaction mixture through a heated Büchner funnel to remove insoluble by-products. Transfer the hot filtrate to a large flask and cool overnight to allow the product, 2-amino-4-nitrophenol, to crystallize.[9]
-
Purification: Collect the crude crystals. For purification, dissolve the solid in approximately 1.5 L of boiling water. Acidify the solution with glacial acetic acid (approx. 100 mL) to a pH of ~5. This step ensures any phenolate is converted to the free phenol for recrystallization. The solution can be treated with activated carbon (Norit) to remove colored impurities, filtered while hot, and then cooled to 20°C to yield purified brown crystals of 2-amino-4-nitrophenol. The expected yield is in the range of 64-67% with a melting point of 140–142°C.[9]
-
Formation of Sodium 2-amino-4-nitrophenolate: To obtain the final sodium salt, the purified 2-amino-4-nitrophenol is dissolved in a minimal amount of hot water or ethanol. A stoichiometric amount of sodium hydroxide solution is then added dropwise with stirring. The resulting sodium salt, which is highly soluble in water, can be isolated by cooling and, if necessary, by partial evaporation of the solvent or by salting out.[1][11] The final product is typically a yellow-brown crystalline solid.[1]
References
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Hartman, W. W., & Silloway, H. L. (n.d.). 2-AMINO-4-NITROPHENOL. Organic Syntheses. Retrieved from [Link]
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Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. Retrieved from [Link]
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Fiveable. (2025, August 15). Zinin Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). The Zinin Reaction of Nitroarenes. Retrieved from [Link]
- Lappe, P., & Tappe, H. (1982). Process for the preparation of 2-amino-4-nitrophenol (U.S. Patent No. 4,329,503).
- Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
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Patsnap. (n.d.). Preparation method for 2-amino-4-nitrophenol - Eureka. Retrieved from [Link]
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ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved from [Link]
- Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
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Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
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China Sodium 2-amino-4-nitrophenol Manufacturers, Suppliers, Factory. (n.d.). Free Sample. Retrieved from [Link]
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Gawande, M. B., et al. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. Retrieved from [Link]
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PureSynth. (n.d.). 2-Amino-4-Nitrophenol Sodium Salt 80.0%. Retrieved from [Link]
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Saha, K. B. (n.d.). Organic Chemistry-4. Retrieved from [Link]
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Kajay Remedies. (n.d.). Sodium 2-Nitrophenolate | CAS 130-17-6. Retrieved from [Link]
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NJIT Digital Commons. (2024, February 1). The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Retrieved from [Link]
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BriefingWire. (2026, February 4). Sodium 2-Amino-4-Nitrophenol Market: Supporting Dye and Chemical Applications. Retrieved from [Link]
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